Home > Products > Screening Compounds P38345 > (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one
(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one - 1638744-58-7

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

Catalog Number: EVT-3459943
CAS Number: 1638744-58-7
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(4S)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones. These heterocyclic compounds serve as crucial building blocks in various chemical syntheses and are frequently encountered in natural products and bioactive molecules. [] This particular compound has garnered interest in research due to its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) and its potential as a precursor for synthesizing GABA analogues and other biologically active compounds. []

Synthesis Analysis

The synthesis of (4S)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one can be achieved through various methods. One approach involves the stereospecific synthesis starting from trans-4-hydroxy-L-proline. [] This method involves two key steps:

Another synthetic route utilizes (4S)-4-amino-2-methylpentanoic acid as a starting material. [, ] This approach involves a series of protection, deprotection, and coupling reactions to introduce the desired substituents and functionalities.

Molecular Structure Analysis

(4S)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one features a five-membered pyrrolidinone ring with a chiral center at the C4 position. The substituents on the pyrrolidinone ring include an amino group at C4 and a (2-chlorophenyl)methyl group at N1. The structure has been elucidated and confirmed through various spectroscopic techniques, including NMR and IR spectroscopy. []

Chemical Reactions Analysis
  • Acylation: The amino group can be acylated with various acylating agents, such as acid chlorides or anhydrides, to yield amides. This modification allows for the introduction of diverse functionalities and modulation of the compound's properties. []
  • Alkylation: Alkylation of the amino group with alkyl halides or other alkylating agents introduces alkyl chains, further diversifying the molecule for various applications. []
  • Reductive Amination: This reaction allows for the introduction of various amine substituents by reacting the compound with aldehydes or ketones in the presence of a reducing agent. []
Mechanism of Action

While the specific mechanism of action of (4S)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one has not been extensively studied, its structural resemblance to GABA suggests potential interactions with GABA receptors. [] Further research is needed to elucidate its specific binding modes and downstream effects on cellular pathways.

Applications
  • GABA Analogues: This compound acts as a key intermediate in the stereospecific synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA, potent GABA receptor agonists with therapeutic potential. []
  • Anticonvulsants: Derivatives of (4S)-4-Amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one, such as 5-benzyloxycarbonylaminocarbonyl(N-methyl)amino-4-(2-fluorobenzoyl)pyrimidine, have been synthesized and evaluated for anticonvulsant activity. []
  • Drug Discovery: The core structure of this compound can be further modified to develop novel therapeutics for various diseases, leveraging its potential interactions with GABA receptors and other biological targets. []

(3R,4R)-3-Amino-1-hydroxy-4-methyl-pyrrolidin-2-one (L-687,414)

  • Relevance: This compound shares a similar pyrrolidin-2-one core structure with (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one. Both compounds possess an amino group at the 4-position of the pyrrolidine ring, although their stereochemistry and substituents at the 1- and 3-positions differ.

3-(4-(4-Fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one (6e)

  • Compound Description: 3-(4-(4-Fluorobenzoyl)piperidin-1-yl)-1-(4-methoxybenzyl)pyrrolidin-2-one (6e) is a molecule previously reported to display a spectrum of anti-Alzheimer’s properties.
  • Relevance: This compound served as a lead compound for designing a library of novel molecules, including (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one, as potential acetylcholinesterase inhibitors. Both compounds share the pyrrolidin-2-one core.

4-Chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5)

  • Compound Description: 4-Chloro-3-{5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenylamino]benzo[1,2,4]triazin-7-yl}phenol (5) is a potent dual inhibitor of both VEGFr2 and Src family kinases (Src and YES). It shows promise for treating age-related macular degeneration (AMD) by targeting the VEGF signal in the eye.
  • Relevance: This compound contains a pyrrolidine ring within its structure. While not directly analogous to (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one, the presence of the pyrrolidine moiety highlights its significance in medicinal chemistry, potentially contributing to shared pharmacological properties.

1-(3-(4-Amino-5-(7-methoxy-5-methylbenzo[b]thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidin-1-yl)prop-2-en-1-one Enantiomers

  • Compound Description: These enantiomers are irreversible covalent inhibitors of the oncogenic fibroblast growth factor receptor 4 (FGFR4). The S-enantiomer (9g) exhibits 15 times greater potency compared to the R-enantiomer (9h).
  • Relevance: This research highlights the critical role of chirality in drug activity. Although structurally distinct from (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one, both compounds exemplify how subtle stereochemical differences can significantly impact their biological activities.

N-Methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one (E-5110)

  • Compound Description: N-Methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one (E-5110) is a novel non-steroidal anti-inflammatory agent. It inhibits the generation of several inflammatory mediators, including prostaglandin E2 (PGE2), leukotriene B4, and superoxide.
  • Relevance: Similar to (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one, this compound contains the pyrrolidin-2-one core structure. This commonality suggests potential similarities in their pharmacological profiles, particularly in terms of interacting with biological targets.

1‐(p‐Chlorophenyl)‐5α‐methoxycarbonylmethyl‐4β‐(2‐thienyl)pyrrolidin‐2‐one

  • Compound Description: This compound is a pyrrolidin-2-one derivative with a p-chlorophenyl ring, thiophene ring, and acetate side chain.
  • Relevance: The presence of the pyrrolidin-2-one core and the p-chlorophenyl substituent make it structurally related to (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one. The study on this compound focused on its structural characterization, highlighting the importance of understanding the three-dimensional arrangement of these molecules for potential biological activity.

(3S,4R,1'S)-3-amino-2-oxo-1-[1'-(4-methoxyphenylethyl)]pyrrolidine carboxylic acid (2)

  • Compound Description: This compound serves as a starting material for synthesizing a beta-foldamer containing pyrrolidin-2-one rings. Its 12-helix conformation, confirmed by NMR and MD simulations, highlights the ability of pyrrolidin-2-one derivatives to adopt specific conformations potentially relevant for biological interactions.
  • Relevance: Both (3S,4R,1'S)-3-amino-2-oxo-1-[1'-(4-methoxyphenylethyl)]pyrrolidine carboxylic acid (2) and (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one share the pyrrolidin-2-one core, emphasizing the versatility of this scaffold in medicinal chemistry.

2-(4-Amino-3-(4-chlorophenyl)-5-oxo-4,5--dihydro-1H-1,2,4-triazol-1-yl)-N'-[(2,6-dihalogenophenyl)-methylene]acetohydrazides (3a,b)

  • Compound Description: These compounds, along with other synthesized derivatives containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, exhibited promising antimicrobial activities.
  • Relevance: While structurally distinct from (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one, the presence of the 4-chlorophenyl substituent in these compounds suggests a potential for similar pharmacological activities. The study highlights the exploration of various heterocyclic systems, including pyrrolidin-2-ones, in the search for novel antimicrobial agents.

Baclofen ((RS)-4-amino-3-(4-chlorophenyl)butanoic acid)

  • Compound Description: Baclofen is a GABAB receptor agonist used to treat spasticity. Its mechanism of action involves enhancing GABAergic transmission in the central nervous system. [, ]
  • Relevance: Baclofen shares a structural similarity with (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one in the 4-chlorophenyl moiety and the presence of an amino group. Both compounds are derived from the metabolism of 3-(p-chlorophenyl)pyrrolidine. The difference lies in the presence of a carboxylic acid group in baclofen and a pyrrolidin-2-one ring in (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one. [, ]

PCPGABA ((R)- and (S)-4-amino-2-(4-chlorophenyl)butyric acid)

  • Compound Description: PCPGABA is a close analogue of baclofen, also exhibiting activity at GABAB receptors.
  • Relevance: Similar to baclofen, PCPGABA possesses a 4-chlorophenyl moiety and an amino group, reflecting a structural connection to (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one. The key difference lies in the position of the amino group and the presence of a carboxylic acid group instead of a pyrrolidin-2-one ring.

5-Aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones and 5-Aryl-3-hydroxy-1-(3-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones

  • Compound Description: This series of compounds represents derivatives of 3-hydroxy-3-pyrrolin-2-ones. They are synthesized by reacting the methyl ester of furyl-2-carbonylpyruvic acid with an aromatic aldehyde and either 1-amino-2-hydroxypropane or 3-amino-1-hydroxypropane. These compounds illustrate the versatility of the pyrrolidin-2-one scaffold for developing new medicinal molecules.
  • Relevance: These derivatives share the pyrrolidin-2-one core with (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one, emphasizing the broad utility of this structural motif in medicinal chemistry. Their synthesis and characterization highlight the potential for creating diverse compounds with potential biological activity.

3-(4-Amino-5-methyl-s-triazol-3-sulfanyl)-1-phenyl-propan-1-one O-(5-substituted phenyl-[1,3,4] oxadiazol-2-methyl)-oximes

  • Compound Description: This series of compounds, incorporating amino-heterocyclic compounds coupled with an oxime-ether group, exhibited potent antibacterial activities in vitro.
  • Relevance: Although structurally diverse from (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one, this series highlights the exploration of various heterocyclic systems, potentially offering insights into alternative approaches for developing new therapeutics based on (4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one's scaffold.

Properties

CAS Number

1638744-58-7

Product Name

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

IUPAC Name

(4S)-4-amino-1-[(2-chlorophenyl)methyl]pyrrolidin-2-one

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68

InChI

InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)6-14-7-9(13)5-11(14)15/h1-4,9H,5-7,13H2/t9-/m0/s1

InChI Key

UHISTAFNTIFXHV-VIFPVBQESA-N

SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)N

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2Cl)N

Isomeric SMILES

C1[C@@H](CN(C1=O)CC2=CC=CC=C2Cl)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.